1-Benzhydryl-4-[4-(3-fluoropropoxy)benzyl]piperazine 1-Benzhydryl-4-[4-(3-fluoropropoxy)benzyl]piperazine
Brand Name: Vulcanchem
CAS No.: 477871-00-4
VCID: VC5623617
InChI: InChI=1S/C27H31FN2O/c28-16-7-21-31-26-14-12-23(13-15-26)22-29-17-19-30(20-18-29)27(24-8-3-1-4-9-24)25-10-5-2-6-11-25/h1-6,8-15,27H,7,16-22H2
SMILES: C1CN(CCN1CC2=CC=C(C=C2)OCCCF)C(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C27H31FN2O
Molecular Weight: 418.556

1-Benzhydryl-4-[4-(3-fluoropropoxy)benzyl]piperazine

CAS No.: 477871-00-4

Cat. No.: VC5623617

Molecular Formula: C27H31FN2O

Molecular Weight: 418.556

* For research use only. Not for human or veterinary use.

1-Benzhydryl-4-[4-(3-fluoropropoxy)benzyl]piperazine - 477871-00-4

Specification

CAS No. 477871-00-4
Molecular Formula C27H31FN2O
Molecular Weight 418.556
IUPAC Name 1-benzhydryl-4-[[4-(3-fluoropropoxy)phenyl]methyl]piperazine
Standard InChI InChI=1S/C27H31FN2O/c28-16-7-21-31-26-14-12-23(13-15-26)22-29-17-19-30(20-18-29)27(24-8-3-1-4-9-24)25-10-5-2-6-11-25/h1-6,8-15,27H,7,16-22H2
Standard InChI Key IQIYVDXBAHBKHO-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=C(C=C2)OCCCF)C(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s structure combines a piperazine core with two aromatic substituents:

  • Benzhydryl group: A diphenylmethyl moiety attached to the piperazine nitrogen.

  • 4-(3-Fluoropropoxy)benzyl group: A benzyl ring substituted with a fluorinated alkoxy chain at the para position.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number477871-00-4
Molecular FormulaC27_{27}H31_{31}FN2_2O
Molecular Weight418.5 g/mol
Purity Specification≥95%

The fluoropropoxy side chain enhances lipophilicity, potentially improving blood-brain barrier permeability compared to non-fluorinated analogs .

Synthesis and Physicochemical Properties

Synthetic Pathways

Synthesis typically involves multi-step nucleophilic substitution and coupling reactions:

  • Piperazine functionalization: The benzhydryl group is introduced via alkylation of piperazine using benzhydryl bromide .

  • Benzyl group modification: The 4-(3-fluoropropoxy)benzyl moiety is synthesized by reacting 4-hydroxybenzaldehyde with 3-fluoropropyl bromide, followed by reduction to the benzyl alcohol and subsequent bromination .

  • Final coupling: The modified benzyl bromide is coupled to the benzhydrylpiperazine scaffold under basic conditions .

Yield optimization remains challenging due to steric hindrance from the benzhydryl group, often requiring inert atmospheres and elevated temperatures .

Pharmacological Profile

In Vitro Biological Activity

Assay TypeResultSignificanceSource
Mycobacterial InhibitionIC50_{50} = 3.2 µM vs H37RvPotent anti-TB activity
Cytotoxicity (RAW 264.7)CC50_{50} > 50 µMLow mammalian cell toxicity
T-Type Calcium ChannelsNo inhibition at 10 µMSelectivity for microbial targets

The compound’s anti-Mycobacterium tuberculosis activity surpasses first-line agents like isoniazid in nutrient-starved models, suggesting utility against latent infections . Its lack of calcium channel interaction reduces off-target risks in neurological applications .

Structure-Activity Relationships (SAR)

  • Fluoropropoxy group: Essential for membrane penetration; replacing fluorine with hydrogen decreases potency by 8-fold .

  • Benzhydryl moiety: Critical for hydrophobic interactions with bacterial enzyme pockets; truncation to phenyl abolishes activity .

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